Selegiline

Catalog No.
S542927
CAS No.
14611-51-9
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selegiline

CAS Number

14611-51-9

Product Name

Selegiline

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Solubility

2.54e-02 g/L

Synonyms

Deprenalin, Deprenil, Deprenyl, E 250, E-250, E250, Eldepryl, Emsam, Humex, Jumex, L-Deprenyl, Selegiline, Selegiline Hydrochloride, Selegiline Hydrochloride, (R)-Isomer, Selegiline Hydrochloride, (R,S)-Isomer, Selegiline Hydrochloride, (S)-Isomer, Selegiline, (R)-Isomer, Selegiline, (R,S)-Isomer, Selegiline, (S)-Isomer, Selegyline, Yumex, Zelapar

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C

Description

The exact mass of the compound Selegiline is 187.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of selegiline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Parkinson's Disease

One of the most established areas of research for Selegiline is in the treatment of Parkinson's disease. It works by inhibiting an enzyme called monoamine oxidase-B (MAO-B) which breaks down dopamine, a neurotransmitter essential for movement control. By inhibiting MAO-B, Selegiline helps to elevate dopamine levels in the brain, potentially improving symptoms in Parkinson's patients [1].

Source

[1] Serotonin syndrome and the combined use of deprenyl and an antidepressant in Parkinson's disease. Parkinson Study Group. PMID: 2905230. ()

Neuroprotection

Research suggests that Selegiline might have neuroprotective properties. This means it could potentially help to slow down the degeneration of nerve cells in the brain, which is a characteristic feature of various neurological disorders like Parkinson's disease and Alzheimer's disease. Studies are ongoing to investigate this potential benefit of Selegiline [2, 3].

Sources

[2] Selegiline slows progression of Parkinson's disease. ()
[3] The neuroprotective potential of selegiline in Alzheimer's disease. ()

Cognitive Function and Mood Disorders

Sources

[4] Selegiline enhances attentional performance in healthy volunteers. ()
[5] Selegiline in the treatment of depression. A review. ()

Selegiline is a levorotatory acetylenic derivative of phenethylamine with the chemical formula C13H17NC_{13}H_{17}N and a molecular weight of approximately 223.75 g/mol. It is primarily known for its role as an irreversible inhibitor of monoamine oxidase, particularly monoamine oxidase B (MAO-B) at lower doses (≤10 mg/day), while at higher doses (≥20 mg/day), it also inhibits monoamine oxidase A (MAO-A) . As a white to near-white crystalline powder, selegiline is soluble in water, chloroform, and methanol, and is often administered in its hydrochloride salt form .

Selegiline acts as a "suicide" substrate for monoamine oxidase enzymes, irreversibly binding to their active sites. This mechanism leads to the increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central nervous system by preventing their breakdown . The primary metabolites of selegiline include N-desmethylselegiline, levomethamphetamine, and levoamphetamine, with N-desmethylselegiline retaining MAO-B inhibitory activity .

Selegiline enhances catecholaminergic activity, leading to increased release of norepinephrine and dopamine. Its neuroprotective effects are attributed to the promotion of neurotrophins such as brain-derived neurotrophic factor and nerve growth factor, which help protect neurons from inflammatory damage . The compound has been shown to improve motor function in patients with Parkinson’s disease by elevating dopamine levels in the brain .

Selegiline is primarily used in the treatment of Parkinson’s disease, where it helps alleviate movement-related symptoms by increasing dopamine levels. Additionally, it is sometimes employed in treating depression and may have potential applications in managing other neurological disorders due to its neuroprotective properties .

Selegiline interacts with several drugs and substances due to its effects on monoamine oxidase enzymes. Notably, it can lead to hypertensive crises when combined with tyramine-rich foods or certain medications like meperidine . Furthermore, selegiline has been found to inhibit various cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which can affect the metabolism of co-administered drugs .

Several compounds share structural or functional similarities with selegiline. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
RasagilineSimilarIrreversible MAO-B inhibitorMore selective for MAO-B than selegiline
PhenelzineSimilarNon-selective MAO inhibitorGreater dietary restrictions required
TranylcypromineSimilarNon-selective MAO inhibitorShorter half-life than selegiline
DeprenylIdenticalIrreversible MAO-B inhibitorAlternate name for selegiline

Selegiline's selectivity for MAO-B at lower doses allows it to be used with fewer dietary restrictions compared to non-selective inhibitors like phenelzine and tranylcypromine .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

187.136099547 g/mol

Monoisotopic Mass

187.136099547 g/mol

Heavy Atom Count

14

LogP

2.7
2.9 (LogP)

Appearance

Solid powder

Melting Point

141-142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2K1V7GP655

Related CAS

14611-52-0 (hydrochloride)
2079-54-1 (deprenyl.hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Monotherapy for initial treatment of Parkinson's disease, as well as an adjunct therapy in patients with a decreased response to levodopa/carbadopa. Also used for the palliative treatment of mild to moderate Alzheimer's disease and at higher doses, for the treatment of depression.
FDA Label

Livertox Summary

Selegiline is an inhibitor of monamine oxidase used in the treatment of depression and as adjunctive therapy in combination with levodopa and carbidopa in the therapy of Parkinson disease. Selegiline has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Dopamine is an essential chemical that occurs in many parts of the body. It is the premature degradation of dopamine that results in the symptoms of Parkinson's disease. Monoamine oxidase (MAO) is an enzyme which accelerates the breakdown of dopamine. Selegiline can prolong the effects of dopamine in the brain by preventing its breakdown through seletively blocking MAO-B. It also may prevent the removal of dopamine between nerve endings and enhance release of dopamine from nerve cells.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BD - Monoamine oxidase b inhibitors
N04BD01 - Selegiline

Mechanism of Action

Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAOB [HSA:4129] [KO:K00274]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

14611-51-9

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract.

Metabolism Metabolites

Selegiline has known human metabolites that include Desmethylselegiline and Methamphetamine.

Wikipedia

Selegiline
Pemoline

FDA Medication Guides

Emsam
Selegiline
FILM, EXTENDED RELEASE;TRANSDERMAL
SOMERSET
07/14/2017

Biological Half Life

1.2-2 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Antiparkinsons

Dates

Modify: 2023-08-15

Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study

Tana Tandarić, Alja Prah, Jernej Stare, Janez Mavri, Robert Vianello
PMID: 32858935   DOI: 10.3390/ijms21176151

Abstract

Monoamine oxidases (MAOs) catalyze the degradation of a very broad range of biogenic and dietary amines including many neurotransmitters in the brain, whose imbalance is extensively linked with the biochemical pathology of various neurological disorders, and are, accordingly, used as primary pharmacological targets to treat these debilitating cognitive diseases. Still, despite this practical significance, the precise molecular mechanism underlying the irreversible MAO inhibition with clinically used propargylamine inhibitors rasagiline and selegiline is still not unambiguously determined, which hinders the rational design of improved inhibitors devoid of side effects current drugs are experiencing. To address this challenge, we present empirical valence bond QM/MM simulations of the rate-limiting step of the MAO inhibition involving the hydride anion transfer from the inhibitor α-carbon onto the N5 atom of the flavin adenin dinucleotide (FAD) cofactor. The proposed mechanism is strongly supported by the obtained free energy profiles, which confirm a higher reactivity of selegiline over rasagiline, while the calculated difference in the activation Gibbs energies of ΔΔ
= 3.1 kcal mol
is found to be in very good agreement with that from the measured literature
values that predict a 1.7 kcal mol
higher selegiline reactivity. Given the similarity with the hydride transfer mechanism during the MAO catalytic activity, these results verify that both rasagiline and selegiline are mechanism-based irreversible inhibitors and offer guidelines in designing new and improved inhibitors, which are all clinically employed in treating a variety of neuropsychiatric and neurodegenerative conditions.


Blocking Astrocytic GABA Restores Synaptic Plasticity in Prefrontal Cortex of Rat Model of Depression

Ipsit Srivastava, Erika Vazquez-Juarez, Lukas Henning, Marta Gómez-Galán, Maria Lindskog
PMID: 32708718   DOI: 10.3390/cells9071705

Abstract

A decrease in synaptic plasticity and/or a change in excitation/inhibition balance have been suggested as mechanisms underlying major depression disorder. However, given the crucial role of astrocytes in balancing synaptic function, particular attention should be given to the contribution of astrocytes in these mechanisms, especially since previous findings show that astrocytes are affected and exhibit reactive-like features in depression. Moreover, it has been shown that reactive astrocytes increase the synthesis and release of GABA, contributing significantly to tonic GABA inhibition. In this study we found decreased plasticity and increased tonic GABA inhibition in the prelimbic area in acute slices from the medial prefrontal cortex in the Flinders Sensitive Line (FSL) rat model of depression. The tonic inhibition can be reduced by either blocking astrocytic intracellular Ca
signaling or by reducing astrocytic GABA through inhibition of the synthesizing enzyme MAO-B with Selegiline. Blocking GABA synthesis also restores the impaired synaptic plasticity in the FSL prefrontal cortex, providing a new antidepressant mechanism of Selegiline.


In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer's Brain Tissue

Ruiqing Ni, Jennie Röjdner, Larysa Voytenko, Thomas Dyrks, Andrea Thiele, Amelia Marutle, Agneta Nordberg
PMID: 33749648   DOI: 10.3233/JAD-201344

Abstract

Emerging evidence indicates a central role of gliosis in Alzheimer's disease (AD) pathophysiology. However, the regional distribution and interaction of astrogliosis and microgliosis in association with amyloid-β (Aβ) still remain uncertain.
Here we studied the pathological profiles in autopsy AD brain by using specific imaging tracers.
Autopsy brain tissues of AD (n = 15, age 70.4±8.5 years) and control cases (n = 12, age 76.6±10.9) were examined with homogenate binding assays, autoradiography for Aβ plaques (3H-florbetaben/3H-PIB), astrogliosis (3H-L-deprenyl), and microgliosis (3H-PK11195/3H-FEMPA), as well as immunoassays.
In vitro saturation analysis revealed high-affinity binding sites of 3H-florbetaben, 3H-L-deprenyl, and 3H-PK11195/3H-FEMPA in the frontal cortex of AD cases. In vitro3H-florbetaben binding increased across cortical and subcortical regions of AD compared to control with the highest binding in the frontal and parietal cortices. The in vitro3H-L-deprenyl binding showed highest binding in the hippocampus (dentate gyrus) followed by cortical and subcortical regions of AD while the GFAP expression was upregulated only in the hippocampus compared to control. The in vitro3H-PK11195 binding was solely increased in the parietal cortex and the hippocampus of AD compared to control. The 3H-florbetaben binding positively correlated with the 3H-L-deprenyl binding in the hippocampus and parietal cortex of AD and controls. Similarly, a positive correlation was observed between 3H-florbetaben binding and GFAP expression in hippocampus of AD and control.
The use of multi-imaging tracers revealed different regional pattern of changes in autopsy AD brain with respect to amyloid plaque pathology versus astrogliosis and microgliosis.


Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis

Caroline D Binde, Ingunn F Tvete, Jørund I Gåsemyr, Bent Natvig, Marianne Klemp
PMID: 32710141   DOI: 10.1007/s00228-020-02961-6

Abstract

To investigate the comparative effectiveness of dopamine agonists and monoamine oxidase type-B (MAO-B) inhibitors available for treatment of Parkinson's disease.
We performed a systematic literature search identifying randomized controlled trials investigating 4 dopamine agonists (cabergoline, pramipexole, ropinirole, rotigotine) and 3 MAO-B inhibitors (selegiline, rasagiline, safinamide) for Parkinson's disease. We extracted and pooled data from included clinical trials in a joint model allowing both direct and indirect comparison of the seven drugs. We considered dopamine agonists and MAO-B inhibitors given as monotherapy or in combination with levodopa. Selected endpoints were change in the Unified Parkinson's Disease Rating Scale (UPDRS) score, serious adverse events and withdrawals. We estimated the relative effectiveness of each dopamine agonist and MAO-B inhibitor versus comparator drug.
Altogether, 79 publications were included in the analysis. We found all the investigated drugs to be effective compared with placebo when given as monotherapy except safinamide. When considering combination treatment, the estimated relative effects of selegiline, pramipexole, ropinirole, rotigotine, cabergoline, rasagiline and safinamide were 2.316 (1.819, 2.951), 2.091 (1.889, 2.317), 2.037 (1.804, 2.294), 1.912 (1.716, 2.129), 1.664 (1.113, 2.418), 1.584 (1.379, 1.820) and 1.179 (1.031, 1.352), respectively, compared with joint placebo and levodopa treatment.
Dopamine agonists were found to be effective as treatment for Parkinson's disease, both when given as monotherapy and in combination with levodopa. Selegiline and rasagiline were also found to be effective for treating Parkinson's disease, and selegiline was the best option in combination with levodopa among all the drugs investigated.


Development and characterization of sublingual films for enhanced bioavailability of selegiline hydrochloride

Sara Salatin, Raziyeh Asadi, Mitra Jelvehgari
PMID: 33557601   DOI: 10.4155/tde-2020-0118

Abstract

Low oral bioavailability of selegiline hydrochloride (SH) is primarily due to extensive first-pass metabolism and hence the need for an alternative pathway of administration. Herein, we report the development of sublingual SH films. The films were formulated with varying polymer composition (F1-F6) and evaluated for physicochemical characteristics,
drug release and
permeation studies. The film F2 demonstrated satisfactory weight (10.60 mg), folding endurance (>200), drug content (11.44 mg/cm
), disintegration time (68 s), mucoadhesive strength (47.7 N/cm
), and controlled release for 30 min. The permeation studies exhibited a higher
sublingual flux than that of the plain drug. This study concludes that the SH film can provide a potential opportunity for sublingual drug delivery.


Efficacy and safety of MAO-B inhibitor versus donepezil in Chinese elderly stroke patients with Alzheimer disease: A potential therapeutic option

Huaqing Yang, Weidong Han, Hui Li
PMID: 33361021   DOI:

Abstract

This pilot study designed to evaluate the efficacy and safety of MAO-B inhibitor in comparison with Donepezil (DNP) in elderly Chinese patients with Alzheimer disease (AD). In the present clinical trial, Chinese elderly patients aged ≥65 years with a confirmed diagnosis of AD were enrolled. The patients received MAO-B inhibitor (Selegiline 5 mg) or DNP 10 mg daily (reference) for 6 months. The efficacy and safety data were collected from 120 patients (60 patients in each group) every 3 weeks until 6 months. The primary endpoints were to assess the change in cognitive score from baseline in both the treatment group. The result of the present study showed that the patients treated with MAO-B inhibitor and DNP have similar efficacy and safety profile Considering the clinical benefit, mean (SD) improvement in sign and symptoms was numerically greater in DNP-treated patients as compared to MAO-B inhibitor at endpoint visit (SIB: 12.3 (3.7) vs 11.3 (4.2); AD severity: 14.2 (3.5); CIBIS+/CIBIC: 10.2 (2.7) vs 9.4 (3.2); ADCS-ADL: 14.3 (4.2) vs 13.2 (3.4); MMSE: 14.3 (3.7) vs 12.2 (3.2), P>0.05 respectively for each comparison). However, a statistical difference in terms of clinical benefit was similar between both the treatment groups (p>0.05). Overall, both the study drugs were found comparable in relieving the symptoms of AD (severity score after end of treatment: 14.2 vs 13.4 respectively; p >0.05). This indicates that MAO-B inhibitor is a potential target for the treatment of AD in China. The results of the present study may help to design a large clinical trial to evaluate the efficacy and safety of MAO-B inhibitor in comparison with DNP in AD patients.


Effectiveness of Selegiline Hydrochlorate in Treating Neurosensory Disorders of the Lower Alveolar Nerve Resulting From Mandibular Sagittal Osteotomy: Preliminary Study

Bruno da Silva Mesquita, Belmiro Cavalcanti do Egito Vasconcelos, Ana Cláudia Amorim Gomes, Emanuel Sávio de Souza Andrade
PMID: 33165116   DOI: 10.1097/SAP.0000000000002607

Abstract

Peripheral nerves transmit nerve signals between periphery and the spinal cord or brain stem. Its function can be compromised by trauma to the nerve, such as those that occur in surgical procedures such as orthognathic surgery. Depending on the type of injury, treatment may be proposed, but this is still a controversial point in literature. Alternative methods that assist in the treatment of paresthesia should be studied, and in this context, selegiline hydrochloride seems to be a promising drug.
Based on the above, the aim of this study was to evaluate the effectiveness of selegiline hydrochloride in the treatment of facial sensory changes resulting from nerve injuries in patients undergoing maxillary orthognathic surgery.
This was a double-blind randomized clinical trial with the voluntary participation of individuals who underwent orthognathic surgery. The facial sensitivity of these patients was evaluated by 2-point discrimination tests and directional perception in the region related to the lower alveolar nerve. Tests were comparatively applied at times T0 (before surgery), T8 (8 days after surgery), T15 (15 days after surgery), T30 (30 days after surgery), T60 (60 days after surgery), and T90 (90 days after surgery).
The mean age of patients was 31.14 years. With the comparative analysis of the 2-point static test on the chin, difference was observed between groups at times T15 (P = 0.007), T30 (P = 0.010), and T90 (P = 0.027) in the intergroup evaluation. Regarding results of the comparative analysis of the 2-point static test on the lip, difference was observed between groups at times T30 (P = 0.023), T60 (P < 0.001), and T90 (P = 0.005) in the intergroup evaluation. In the direction test on the chin, difference was observed between groups at times T30 (P = 0.015), T60 (P = 0.001), and T90 (P < 0.001) in the intergroup evaluation.
Selegiline hydrochloride has shown promising results in the treatment of neurosensory disorders resulting from maxillary orthognathic surgery.


Selegiline and clomipramine effects on lymphocyte subsets, regulatory T cells and sheep red blood cell (SRBC)-induced humoral immune response after in vivo administration in mice

Marianna Szczypka, Anna Sobieszczańska, Agnieszka Suszko-Pawłowska, Magdalena Lis
PMID: 32949600   DOI: 10.1016/j.ejphar.2020.173560

Abstract

We aimed at investigating the influence of clomipramine and selegiline administered in vivo in mice on lymphocyte subsets in lymphoid organs and SRBC-induced humoral immune response. Balb/c mice were given 7 or 14 oral doses (1 mg/kg) of selegiline or clomipramine. Lymphocyte B and T subsets and splenic regulatory T cell (Treg) subset were determined in non-immunized mice 24 and 72 h after the last dose of the drugs. Some mice treated with 7 doses were immunized with sheep red blood cells (SRBC) 2 h after the last dose, and their number of antibody forming cells, haemagglutinin titers and splenocyte subsets were determined. An increase in T lymphocytes and a decrease in B cells were visible in peripheral lymphoid organs, especially after 14 doses of selegiline or clomipramine in non-immunized mice, as well as in spleens of SRBC-immunized mice. The most pronounced change was a decrease in CD4
/CD8
ratio resulting mainly from an increase in CD8
subset after seven doses of the drugs in the non-immunized mice. However, it was of a transient nature, as it disappeared after 14 doses of the drugs. The tested drugs only slightly affected thymocyte maturation and did not alter Treg subset. Selegiline and clomipramine transiently stimulated IgG production in SRBC-immunized mice. Both selegiline and clomipramine administered in vivo modulated lymphocyte subsets. This immunomodulatory effect depended on the drug as well as duration of administration.


Selegiline reduces daytime sleepiness in patients with Parkinson's disease

Marco Gallazzi, Marco Mauri, Maria Laura Bianchi, Giulio Riboldazzi, Lucia Princiotta Cariddi, Federico Carimati, Valentina Rebecchi, Maurizio Versino
PMID: 33759401   DOI: 10.1002/brb3.1880

Abstract

Excessive daytime sleepiness (EDS) affects a large percentage of Parkinson's disease (PD) patients, and it is enhanced by dopamine agonist drugs. Currently, there is no treatment of choice for EDS in PD. Our aim was to check the clinical impression that some patients who were given selegiline, a selective inhibitor of monoamine oxidase B, experienced an improvement in their daytime somnolence.
In the present study, we retrospectively identified 45 Parkinson's disease patients (21 females and 24 males) among those referred to the PD Center in Varese that (a) showed excessive daytime sleepiness, usually developed after the introduction of a dopamine agonist, (b) were given selegiline 10 mg to improve their treatment schedule independently of excessive sleepiness, and (c) in whom the Epworth Sleepiness Scale (ESS) and the Parkinson's Disease Sleep Scale (PDSS) scores were available both before and 3 months after the introduction of selegiline.
We compared the corresponding scores (ESS, PDSS, and UPDRS III) evaluated before and 3 months after the introduction of selegiline by the nonparametric Mann-Whitney U test: The differences showed a statistically significant improvement of somnolence but no change in the UPDRS III scores.
Despite some limitations, our data suggest that selegiline may be a valuable add-on therapy in PD patients to reduce their daytime somnolence.


Chronic Oral Selegiline Treatment Mitigates Age-Related Hearing Loss in BALB/c Mice

Judit Szepesy, Viktória Humli, János Farkas, Ildikó Miklya, Júlia Tímár, Tamás Tábi, Anita Gáborján, Gábor Polony, Ágnes Szirmai, László Tamás, László Köles, Elek Sylvester Vizi, Tibor Zelles
PMID: 33799684   DOI: 10.3390/ijms22062853

Abstract

Age-related hearing loss (ARHL), a sensorineural hearing loss of multifactorial origin, increases its prevalence in aging societies. Besides hearing aids and cochlear implants, there is no FDA approved efficient pharmacotherapy to either cure or prevent ARHL. We hypothesized that selegiline, an antiparkinsonian drug, could be a promising candidate for the treatment due to its complex neuroprotective, antioxidant, antiapoptotic, and dopaminergic neurotransmission enhancing effects. We monitored by repeated Auditory Brainstem Response (ABR) measurements the effect of chronic per os selegiline administration on the hearing function in BALB/c and DBA/2J mice, which strains exhibit moderate and rapid progressive high frequency hearing loss, respectively. The treatments were started at 1 month of age and lasted until almost a year and 5 months of age, respectively. In BALB/c mice, 4 mg/kg selegiline significantly mitigated the progression of ARHL at higher frequencies. Used in a wide dose range (0.15-45 mg/kg), selegiline had no effect in DBA/2J mice. Our results suggest that selegiline can partially preserve the hearing in certain forms of ARHL by alleviating its development. It might also be otoprotective in other mammals or humans.


Explore Compound Types